molecular formula C17H23NO B13382749 rac-3-Hydroxy-N-methyl-isomorphinan CAS No. 2616-02-6

rac-3-Hydroxy-N-methyl-isomorphinan

Cat. No.: B13382749
CAS No.: 2616-02-6
M. Wt: 257.37 g/mol
InChI Key: JAQUASYNZVUNQP-DJIMGWMZSA-N
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Description

rac-3-Hydroxy-N-methyl-isomorphinan is a chiral morphinan derivative characterized by a hydroxy group at the C3 position and an N-methyl substituent. Its molecular formula is C₁₇H₂₃NO, with a high-resolution mass spectrometry (HRMS) value of m/z 258.18467 (calculated: 258.18524) for the protonated ion . This compound belongs to the morphinan class, which shares structural similarities with opioid analgesics like morphine and dextrorphan. The synthesis involves nitration of dextrorphan (a morphine analogue) under acidic conditions, followed by purification via methylene chloride extraction .

Properties

CAS No.

2616-02-6

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

(1R,9R,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16-,17-/m1/s1

InChI Key

JAQUASYNZVUNQP-DJIMGWMZSA-N

Isomeric SMILES

CN1CC[C@]23CCCC[C@@H]2[C@H]1CC4=C3C=C(C=C4)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Hydroxy-N-methyl-isomorphinan typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of ionic liquids as solvents has been explored to reduce the environmental impact of volatile organic solvents .

Chemical Reactions Analysis

Types of Reactions: rac-3-Hydroxy-N-methyl-isomorphinan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the nitrogen methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Dehydroxylated or demethylated derivatives.

    Substitution: Halogenated or alkylated morphinan derivatives.

Scientific Research Applications

Scientific Research Applications of rac-3-Hydroxy-N-methyl-isomorphinan

This compound is a synthetic compound belonging to the morphinan class of chemicals. It is structurally related to morphine and other opioids, but it has distinct chemical properties and potential applications. This compound has a hydroxyl group at the 3-position and a methyl group on the nitrogen atom, differentiating it from other morphinan derivatives.

Chemistry

This compound serves as a precursor in synthesizing other morphinan derivatives and as a model compound for studying morphinan chemistry.

Synthesis: The synthesis of this compound typically involves several steps:

  • The synthesis starts with cyclohexanone undergoing a series of reactions to form octahydroisoquinoline intermediates.
  • The intermediate is aminated using 2-hydroxymethylenecyclohexanone and malonic ester, followed by decarboxylation.
  • The resulting compound undergoes cyclization to form the morphinan skeleton.
  • The final steps involve hydroxylation at the 3-position and methylation of the nitrogen atom to yield this compound.

Biology

The compound is studied for its interactions with opioid receptors and its potential as an analgesic. The presence of the hydroxyl group at the 3-position enhances its binding affinity and potency.

Mechanism of Action: this compound interacts with opioid receptors in the central nervous system, mimicking the effects of endogenous opioids and producing analgesic effects.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, including pain management and addiction treatment.

Industry

This compound is used in developing new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of rac-3-Hydroxy-N-methyl-isomorphinan involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, mimicking the effects of endogenous opioids and producing analgesic effects. The presence of the hydroxyl group at the 3-position enhances its binding affinity and potency .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Influence on Bioactivity

  • C3 Hydroxy vs. Methoxy Groups : The presence of a hydroxy group (as in rac-3-Hydroxy-N-methyl-isomorphinan) may enhance hydrogen bonding to opioid receptors compared to the methoxy group in rac-3-Methoxy-6-oxo-N-methylmorphinan. This difference could affect metabolic stability, as methoxy groups are typically more resistant to glucuronidation .
  • N-Methyl Substitution: The N-methyl group in this compound likely reduces polarity, enhancing blood-brain barrier permeability relative to non-methylated derivatives like dextrorphan .

Key Research Findings and Implications

Metabolic Stability : this compound’s C3 hydroxy group may render it susceptible to rapid Phase II metabolism, unlike its methoxy analogues .

Synthetic Utility : Derivatives like 2-Nitro-3-hydroxyl-N-methylmorphinan serve as intermediates for further functionalization, highlighting the versatility of nitration in morphinan chemistry .

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